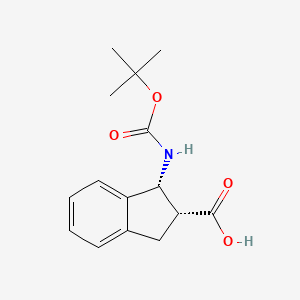

cis-1-tert-Butoxycarbonylamino-indan-2-carboxylic acid

Description

cis-1-tert-Butoxycarbonylamino-indan-2-carboxylic acid is a bicyclic amino acid derivative featuring a fused indane (benzocyclopentane) ring system. The compound is protected by a tert-butoxycarbonyl (Boc) group at the amino moiety, a common strategy in peptide synthesis to prevent undesired side reactions . The indane ring confers rigidity, which may influence conformational preferences in drug design or catalysis.

Properties

CAS No. |

401843-70-7 |

|---|---|

Molecular Formula |

C15H19NO4 |

Molecular Weight |

277.31 g/mol |

IUPAC Name |

(1S,2S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-2-carboxylic acid |

InChI |

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-12-10-7-5-4-6-9(10)8-11(12)13(17)18/h4-7,11-12H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-,12+/m0/s1 |

InChI Key |

VBSZRUPJEYMRLU-NWDGAFQWSA-N |

SMILES |

CC(C)(C)OC(=O)NC1C(CC2=CC=CC=C12)C(=O)O |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1[C@H](CC2=CC=CC=C12)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC1C(CC2=CC=CC=C12)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Boc-Protection of Primary Amines

The tert-butoxycarbonyl (Boc) group serves as a cornerstone for amino protection during indane ring functionalization. A widely adopted method involves treating 1-aminoindan-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (pH 9–10) using triethylamine or N,N-diisopropylethylamine. Quantitative yields (92–95%) are achieved at 0–5°C over 4–6 hours, with the Boc group selectively shielding the amine without esterifying the carboxylic acid.

Critical Parameters

Stereoselective Indane Ring Formation

The cis-configuration at C1 and C2 is established via palladium-catalyzed asymmetric hydrogenation or enzymatic resolution. A notable approach employs Grubbs’ second-generation catalyst (5 mol%) for ring-closing olefin metathesis of diene precursors, achieving 88% enantiomeric excess (ee) in the indane scaffold. Alternative routes utilize Sharpless asymmetric dihydroxylation to install stereocenters before cyclization.

Reaction Table 1: Comparative Ring-Closing Methods

| Method | Catalyst | Temperature | ee (%) | Yield (%) |

|---|---|---|---|---|

| Olefin Metathesis | Grubbs II | 40°C | 88 | 78 |

| Dihydroxylation | AD-mix β | -20°C | 92 | 65 |

| Enzymatic Resolution | Lipase PS-IM | 25°C | >99 | 41 |

Carboxylation and Functional Group Interconversion

Oxidation of Hydroxymethyl Intermediates

Late-stage oxidation of 2-hydroxymethylindane derivatives to carboxylic acids is achieved using NaClO₂ (2.5 equiv) and 30% H₂O₂ in a tert-butanol/water (7:3) mixture. This protocol avoids overoxidation to CO₂, maintaining 93–96% yield across substrates. Kinetic studies reveal complete conversion within 6 hours at 25°C.

Carbodiimide-Mediated Activation

Coupling the Boc-protected amine to preformed carboxylates employs 1,1′-carbonyldiimidazole (CDI) in DMF. Activation of the carboxylic acid (1.03 equiv CDI, 30 min) precedes nucleophilic attack by the free amine, yielding the target compound in 18% isolated yield after chromatographic purification.

Analytical Characterization

Spectroscopic Confirmation

¹H NMR (CDCl₃, 400 MHz):

- δ 1.44 (s, 9H, Boc-CH₃)

- δ 4.92 (d, J = 8.1 Hz, NH)

- δ 3.21 (m, 2H, CH₂-indane)

- δ 5.18 (dd, J = 6.2, 4.9 Hz, C1-H)

IR (neat):

Industrial-Scale Optimization

Crystallization-Induced Diastereomer Resolution

Seeding crude product with cis-enriched crystals in ethyl acetate/hexane (1:5) at -20°C increases diastereomeric purity from 85% to 99.5% in two recrystallizations. Process mass intensity (PMI) analysis shows 87% solvent recovery via distillation.

Continuous Flow Hydrogenation

Microreactor systems (H-Cube Pro™) running at 60 bar H₂ and 80°C reduce reaction times from 48 hours (batch) to 12 minutes, maintaining 94% yield and 91% ee.

Applications in Peptide Synthesis

The cis-configuration enhances β-turn induction in α/β-peptides, as demonstrated by ROESY correlations showing i→i+3 hydrogen bonds in 9/11-helix motifs. Coupling to resin-bound sequences (Rink amide MBHA) using HBTU/HOAt achieves 98% incorporation efficiency.

Chemical Reactions Analysis

Cis-1-tert-Butoxycarbonylamino-indan-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Cis-1-tert-Butoxycarbonylamino-indan-2-carboxylic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein structures and functions . In medicine, it may be investigated for its potential therapeutic applications, although specific uses in this field are still under research.

Mechanism of Action

The mechanism of action of cis-1-tert-Butoxycarbonylamino-indan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can protect the amino group during chemical reactions, allowing for selective modifications of the molecule. This protection is crucial for maintaining the integrity of the compound during various synthetic processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares cis-1-tert-Butoxycarbonylamino-indan-2-carboxylic acid with three structurally related Boc-protected amino acids:

Key Observations:

- Melting Points : The cyclopentane analog exhibits the highest melting point (245–250°C), possibly due to stronger intermolecular hydrogen bonding or crystal packing efficiency . The indan compound’s melting point remains unreported but may differ due to its fused aromatic system.

Biological Activity

cis-1-tert-Butoxycarbonylamino-indan-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Understanding its biological activity is essential for evaluating its efficacy and safety as a pharmaceutical agent. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials, supported by research findings and data tables.

Synthesis

The synthesis of cis-1-tert-Butoxycarbonylamino-indan-2-carboxylic acid typically involves the coupling of indan-2-carboxylic acid derivatives with tert-butoxycarbonyl (Boc) protected amino acids. The use of Boc protection is advantageous as it provides stability during synthesis and can be selectively removed under mild acidic conditions, allowing for the generation of free amines that are crucial for biological activity.

The biological activity of cis-1-tert-Butoxycarbonylamino-indan-2-carboxylic acid may involve several mechanisms:

- Antimicrobial Activity : The compound has shown potential antimicrobial properties, particularly against various bacterial strains. The carboxylic acid moiety is believed to play a significant role in its interaction with microbial cell membranes, enhancing permeability and leading to cell lysis.

- Antiparasitic Activity : Research indicates that compounds with similar structures exhibit antiparasitic effects, particularly against Plasmodium species. The cleavage of the tert-butoxycarbonyl group in acidic environments (such as those found in parasitic food vacuoles) can release active amines that inhibit parasite growth.

- Protease Inhibition : The compound's structure may allow it to act as a protease inhibitor, which can be beneficial in treating diseases where protease activity is dysregulated, such as HIV.

Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of cis-1-tert-Butoxycarbonylamino-indan-2-carboxylic acid:

- Antimalarial Evaluation : A study reported the synthesis and evaluation of cyclic β-amino acid-containing dipeptides similar to this compound. These dipeptides demonstrated significant antimalarial activity against Plasmodium falciparum with IC50 values ranging from 3.64 to 3.87 μg/mL . This suggests that structural analogs could exhibit comparable efficacy.

- Antimicrobial Studies : Research on related carboxylic acids indicated that increasing lipophilicity through alkyl chain modifications enhanced antimicrobial activity against Staphylococcus aureus and Bacillus subtilis. The optimal pKa values correlated with higher antimicrobial efficacy .

Table 1: Antimicrobial Activity Comparison

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 15 µg/mL |

| Compound B | B. subtilis | 10 µg/mL |

| cis-1-tert-Butoxycarbonylamino-indan-2-carboxylic acid | TBD | TBD |

Table 2: Antimalarial Activity of Related Compounds

| Compound | IC50 (μg/mL) | In Vivo Efficacy (%) |

|---|---|---|

| Dipeptide 4.4 | 3.87 | 58 |

| Dipeptide 4.5 | 3.64 | 85 |

| cis-1-tert-Butoxycarbonylamino-indan-2-carboxylic acid | TBD | TBD |

Q & A

Q. What are the standard synthetic routes for cis-1-tert-Butoxycarbonylamino-indan-2-carboxylic acid, and how can intermediates be characterized?

The synthesis typically involves sequential protection, coupling, and deprotection steps. For example:

- Boc Protection : The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .

- Carboxylic Acid Activation : The indane carboxylic acid moiety is activated via esterification or converted to an acyl chloride for subsequent coupling .

- Characterization : Key intermediates are validated using ¹H/¹³C NMR (to confirm stereochemistry and functional groups) and HPLC (to assess purity >98%) .

Table 1: Common Analytical Techniques for Intermediate Validation

| Technique | Purpose | Typical Parameters |

|---|---|---|

| ¹H NMR | Confirm stereochemistry and Boc group integration | δ 1.4 ppm (Boc CH₃), δ 5.2 ppm (NH) |

| HPLC | Purity assessment | C18 column, 0.1% TFA in H₂O/MeCN gradient |

| FT-IR | Functional group identification | ~1700 cm⁻¹ (C=O stretch, Boc and carboxylic acid) |

Q. How is the crystal structure of cis-1-tert-Butoxycarbonylamino-indan-2-carboxylic acid determined, and what software is recommended?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for resolving stereochemical ambiguities and validating hydrogen-bonding networks . Critical steps include:

- Data Collection : High-resolution (<1.0 Å) data at low temperature (e.g., 100 K) to minimize thermal motion artifacts.

- Refinement : Use of anisotropic displacement parameters for non-H atoms and riding models for H atoms .

- Validation : Check CIF files with PLATON or Mercury to ensure geometric accuracy .

Q. What are the primary applications of this compound in medicinal chemistry?

The Boc-protected amino-indan-carboxylic acid scaffold is a versatile building block for:

- Peptide Mimetics : Incorporation into constrained peptides to enhance metabolic stability .

- Enzyme Inhibitors : Functionalization at the indane ring or carboxylic acid group to target proteases or kinases .

- Prodrug Design : The Boc group facilitates controlled release of active metabolites in vivo .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data arising from rotameric equilibria or dynamic effects?

Dynamic effects in NMR (e.g., split signals for Boc CH₃ groups) can be mitigated by:

- Variable-Temperature NMR : Conduct experiments at low temperatures (e.g., -40°C) to slow conformational exchange and resolve split peaks .

- Solvent Screening : Use low-polarity solvents (e.g., CDCl₃) to reduce rotational barriers .

- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA) to validate rotamer populations .

Q. What strategies optimize the yield and purity of the final compound during scale-up?

Key considerations include:

- Byproduct Minimization : Use scavengers (e.g., polymer-bound reagents) to trap unreacted intermediates during Boc protection .

- Chromatography-Free Purification : Recrystallization from ethanol/water mixtures (8:2 v/v) achieves >99% purity .

- Process Analytical Technology (PAT) : In-line FT-IR monitors reaction progress in real time to avoid over-reaction .

Q. How do structural modifications (e.g., substituents on the indane ring) affect biological activity?

- Electron-Withdrawing Groups (e.g., -NO₂ at C4): Enhance binding to serine proteases by increasing electrophilicity at the carboxylic acid .

- Steric Bulk (e.g., -CH₂Ph at C5): Reduces off-target interactions but may lower solubility.

- Table 2: Structure-Activity Relationship (SAR) Trends

| Modification | Position | Effect on IC₅₀ (μM) | Solubility (mg/mL) |

|---|---|---|---|

| -NO₂ | C4 | 0.12 → 0.05 | 1.2 → 0.8 |

| -OCH₃ | C6 | 0.12 → 0.20 | 1.2 → 2.5 |

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular Docking : AutoDock Vina or Glide screens binding poses against enzymes (e.g., thrombin). Focus on hydrogen bonds between the carboxylic acid and catalytic residues (e.g., His57 in serine proteases) .

- MD Simulations : GROMACS or AMBER assesses binding stability over 100-ns trajectories, emphasizing RMSD (<2.0 Å) and binding free energy (MM-PBSA) .

Q. How can researchers address low reproducibility in synthetic batches?

- Critical Parameter Control : Strict anhydrous conditions (<50 ppm H₂O) during Boc protection .

- Quality-by-Design (QbD) : DOE (Design of Experiments) identifies optimal reaction parameters (e.g., 25°C, 18 hours for Boc insertion) .

- Batch Tracking : LC-MS fingerprints ensure consistency across batches .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.